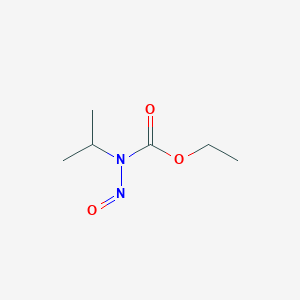

Ethyl nitroso(propan-2-yl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

6316-13-8 |

|---|---|

Molecular Formula |

C6H12N2O3 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

ethyl N-nitroso-N-propan-2-ylcarbamate |

InChI |

InChI=1S/C6H12N2O3/c1-4-11-6(9)8(7-10)5(2)3/h5H,4H2,1-3H3 |

InChI Key |

OCJIQWVXHHWHRO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C(C)C)N=O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Nitroso Propan 2 Yl Carbamate

Synthesis of Precursor Carbamates and Urethanes

The immediate precursor required for the synthesis of ethyl nitroso(propan-2-yl)carbamate is ethyl N-(propan-2-yl)carbamate. Carbamates, also known as urethanes, are esters of carbamic acid. Their synthesis can be achieved through several established methods. A common industrial approach involves the reaction of an isocyanate with an alcohol. For the synthesis of ethyl N-(propan-2-yl)carbamate, this would involve reacting isopropyl isocyanate with ethanol (B145695).

Another versatile laboratory method is the reaction of an amine with a chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. In this case, isopropylamine (B41738) would be treated with ethyl chloroformate.

Furthermore, transesterification or reaction of other carbamates can yield the desired product. For instance, reacting N,N'-diphenylurea with ethyl carbamate (B1207046) in ethanol at high temperatures and pressures has been used to produce N-phenyl carbamic acid ethyl ester, demonstrating the feasibility of carbamate exchange reactions. prepchem.com The synthesis of various carbamates is a well-established field, often involving Curtius rearrangement of acyl azides in the presence of an alcohol, which provides another potential, though more complex, route to the precursor. jocpr.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound involves selecting routes that minimize waste, avoid hazardous substances, and improve energy efficiency.

Atom Economy and Waste Prevention: The choice of reaction can significantly impact waste generation. Direct nitrosation methods are generally more atom-economical than multi-step protection/deprotection or redox sequences.

Safer Solvents and Reagents: The use of tert-butyl nitrite (B80452) under solvent-free conditions is a prime example of a greener approach. rsc.orgrsc.org It eliminates the need for potentially toxic and volatile organic solvents. This not only reduces environmental impact but also simplifies product isolation, minimizing solvent waste. rsc.org If a solvent is necessary, choosing greener alternatives (e.g., water, bio-based solvents) is preferable. rsc.org Electrochemical methods, which use electricity to drive reactions and can reduce the need for chemical reagents, represent another green avenue for synthesis. nih.gov

Energy Efficiency: Reactions that proceed under mild conditions, such as at room temperature, are more energy-efficient. The TBN nitrosation method often works well at ambient temperatures, reducing the energy costs associated with heating or cooling. rsc.org

Catalysis: Using catalytic reagents instead of stoichiometric ones is a core principle of green chemistry. While many nitrosation reactions use stoichiometric amounts of the nitrosating agent, exploring catalytic systems could further improve the environmental profile of the synthesis.

Optimization and Scale-Up Considerations for Laboratory Synthesis

Transitioning a synthesis from a small-scale discovery setting to a larger laboratory or pilot-plant scale requires careful optimization and consideration of several factors.

Reaction Optimization: To maximize the yield and purity of this compound, a systematic optimization of reaction parameters is crucial. This includes:

Screening Nitrosating Agents: Comparing the efficacy of different agents like TBN, NaNO₂/acid, and others to find the best balance of reactivity, yield, cost, and safety.

Solvent Effects: For solvent-based reactions, screening a range of solvents is important. Studies have shown that nonpolar solvents can be more effective than polar ones for TBN-mediated nitrosations. sci-hub.se

Temperature and Concentration: Optimizing the reaction temperature and the concentration of reactants can improve reaction rates and suppress the formation of byproducts.

Stoichiometry: Fine-tuning the molar ratio of the carbamate to the nitrosating agent is necessary to ensure complete conversion without using a large, wasteful excess of the reagent.

Scale-Up Considerations:

Thermal Management: Nitrosation reactions can be exothermic. On a larger scale, efficient heat dissipation is critical to prevent thermal runaways and ensure consistent product quality. The use of a jacketed reactor with controlled cooling would be necessary.

Reagent Addition: The rate of addition of the nitrosating agent should be carefully controlled to manage the reaction rate and temperature.

Byproduct Removal: The removal of volatile byproducts can be crucial for driving the reaction to completion. For instance, in nitrosations using nitrous acid, gaseous nitrogen oxides are formed. jchr.org When using TBN, the byproduct is tert-butanol. In a scaled-up process, provisions for safely venting gases or removing liquid byproducts (e.g., by distillation) must be in place. google.com

Work-up and Purification: Isolation procedures must be scalable. Methods that rely on extensive chromatography are often not practical for large quantities. Scalable techniques like crystallization, distillation, or liquid-liquid extraction are preferred. The solvent-free TBN method, which may only require filtration, is highly advantageous in this regard. rsc.org The feasibility of scaling up has been demonstrated by successful gram-scale syntheses of N-nitrosoamides using TBN. sci-hub.se

Chemical Reactivity and Mechanistic Pathways of Ethyl Nitroso Propan 2 Yl Carbamate

Decomposition Pathways and Kinetics

The stability of ethyl nitroso(propan-2-yl)carbamate is finite, and it undergoes decomposition through several pathways, the rates and mechanisms of which are highly dependent on the surrounding chemical environment.

Thermal Decomposition Mechanisms and Activation Parameters

Studies on the thermal decomposition of N-nitrosocarbamates, including this compound, in various solvents have provided insight into their reaction mechanisms. The decomposition is understood to proceed through a rate-determining step involving the cleavage of the nitrogen-nitroso (N-NO) bond. However, an alternative pathway involving a four-centered transition state has also been considered.

Research has shown that the decomposition can lead to the formation of an intimate ion pair, which can then undergo further reactions. The nature of the solvent can influence the reaction, but the primary decomposition route is often considered to be a unimolecular process.

Acid-Catalyzed Decomposition Studies

In acidic conditions, the decomposition of this compound is significantly accelerated. The mechanism involves the protonation of the nitroso group, which facilitates the cleavage of the N-N bond. This leads to the formation of an ethoxycarbonyl-N-isopropyldiazonium ion and nitrous acid. The diazonium ion is a key intermediate that can then react further. The rate of this acid-catalyzed decomposition is directly proportional to the concentration of the acid.

Base-Catalyzed Decomposition and pH Dependence

The decomposition of this compound is also catalyzed by bases, with the rate being highly dependent on the pH of the solution. In the presence of hydroxide (B78521) ions, the compound undergoes denitrosation to yield the corresponding carbamate (B1207046), ethyl N-isopropylcarbamate, and nitrous acid. This reaction is reversible.

At higher pH values, a different pathway becomes dominant, involving the attack of a hydroxide ion at the carbonyl carbon. This leads to the formation of an isopropyl-substituted diazotate and carbon dioxide. The rate of decomposition shows a complex dependence on pH, with a minimum rate observed in the neutral pH range.

Analysis of Gaseous Products (e.g., N₂ and N₂O) from Decomposition

The decomposition of this compound yields gaseous products, primarily nitrogen (N₂) and, to a lesser extent, nitrous oxide (N₂O). The relative amounts of these gases can vary depending on the decomposition conditions. For instance, in the presence of certain trapping agents like 2,6-di-tert-butyl-p-cresol, the yield of N₂ can be significantly reduced, suggesting the involvement of radical intermediates. The formation of N₂ is a common feature of the decomposition of N-nitrosamides and related compounds.

Identification and Characterization of Intermediate Species

Several key intermediate species have been identified or proposed in the decomposition of this compound. In acidic media, the primary intermediate is the ethoxycarbonyl-N-isopropyldiazonium ion. Under basic conditions, an isopropyl-substituted diazotate is formed. The presence of radical intermediates has also been suggested based on trapping experiments. These intermediates are highly reactive and are crucial in determining the final products of the decomposition reaction.

Nucleophilic Interactions and Alkylation Reactions

The decomposition of N-nitroso-N-alkylcarbamates, such as this compound, can generate alkylating agents. These reactions are of interest due to their potential to modify biological molecules. The specific alkylating potential of this compound would be related to the reactivity of the intermediates formed during its decomposition.

Regioselectivity in Alkylation: N- vs. O-Alkylation

Upon decomposition, this compound generates alkylating species that can attack nucleophilic centers, such as those found in DNA bases. The competition between attacking a nitrogen atom (N-alkylation) versus an oxygen atom (O-alkylation) is a critical aspect of its reactivity. This regioselectivity is not random; it is influenced by the nature of the alkylating agent and the target nucleophile.

For instance, the decomposition of related N-nitroso compounds like N-nitrosodiethylamine (NDEA) leads to the formation of an ethyl diazonium ion. mutuauniversal.net This electrophile can then alkylate DNA at various nitrogen and oxygen sites. The resulting products include N7-ethylguanine (N7-Et-Gua), N3-ethyladenine (N3-Et-Ade), O6-ethylguanine (O6-Et-Gua), O2-ethylthymine (O2-Eth-Thy), and O4-ethylthymine (O4-Et-Thy). mutuauniversal.net The formation of both N-alkylated and O-alkylated adducts highlights the dual reactivity of the intermediate.

Kinetic and theoretical studies on related nitroso compounds show that nitrosation can initially occur at an oxygen atom, followed by rearrangement to the more stable N-nitroso compound, suggesting a thermodynamic preference for the N-nitroso structure but kinetic accessibility for O-attack. rsc.org The ultimate alkylation pattern is a result of the competition between these available nucleophilic sites, with the hard and soft acid-base (HSAB) principle often playing a role in predicting the outcome.

Table 1: Examples of DNA Adducts from Ethylation

| Adduct Type | Site of Alkylation | Product Example |

|---|---|---|

| N-Alkylation | Nitrogen Atom | N7-ethylguanine |

Influence of Steric and Electronic Factors on Alkylation Pathways

The pathways of alkylation are significantly directed by both steric and electronic factors within the reacting molecules. researchgate.net Steric hindrance can impede the approach of the alkylating agent to a nucleophilic center. For example, in SN2 reactions, bulky substituents on or near the reaction center slow down the reaction rate due to steric hindrance. libretexts.org With this compound, the isopropyl group is bulkier than the ethyl group, which can influence which alkyl group is transferred or how the molecule approaches a target. The alkylation rates for N-alkyl-N-nitrosoureas, which also generate alkylating diazonium ions, are sensitive to the steric bulk of the alkyl groups. researchgate.net

Electronic effects also play a crucial role. Electron-donating groups on a target molecule will increase its nucleophilicity, making it more susceptible to attack by the electrophilic species generated from the nitrosocarbamate. Conversely, electron-withdrawing groups decrease nucleophilicity. wikipedia.org These electronic influences affect both the rate of the reaction and the regioselectivity, determining which of the available nucleophilic sites is most likely to be alkylated. researchgate.netwikipedia.org Studies on related reactions show that substituents that can stabilize a positive charge through resonance or induction will activate a substrate towards electrophilic attack. wikipedia.org

Table 2: Influence of Molecular Factors on Alkylation

| Factor | Effect on Alkylation Pathway | Example |

|---|---|---|

| Steric Hindrance | Can block or slow down the approach of the alkylating agent to the nucleophilic site. researchgate.netlibretexts.org | Bulky groups near a nucleophilic nitrogen may favor alkylation at a less hindered oxygen. |

| Electronic Effects | Electron-donating groups on the nucleophile increase reaction rates, while electron-withdrawing groups decrease them. wikipedia.org | An electron-rich aromatic ring is more readily alkylated than an electron-poor one. |

Role of Counter-Ions and Solvent Effects on Reactivity

The solvent environment has a profound impact on the reactivity of this compound and its decomposition products. researchgate.net The rate of reactions involving charged intermediates, such as the alkyl diazonium ion, is highly sensitive to the polarity and solvating ability of the solvent. libretexts.orgnih.gov

Protic solvents, like water or alcohols, are effective at solvating both cations and anions and are particularly good at stabilizing the transition states involved in SN1-type reactions, which proceed through a carbocation intermediate. libretexts.orgyoutube.com Aprotic polar solvents (e.g., DMSO, acetonitrile) are less effective at solvating anions. This can leave nucleophiles "bare" and highly reactive, potentially accelerating SN2-type alkylation reactions. libretexts.org The choice of solvent can even alter the reaction mechanism, for example, from a bimolecular (SN2) to a unimolecular (SN1) pathway. nih.gov

While counter-ions are not an explicit part of the this compound structure itself, they become relevant in the context of the diazonium ion intermediate that is formed. In synthetic applications involving diazonium salts, the choice of a non-nucleophilic counter-ion (like tetrafluoroborate, BF₄⁻) is crucial for isolating the salt. organic-chemistry.orglibretexts.org In biological systems or protic solutions, the "counter-ion" is often a solvent molecule or a biological anion, which can influence the stability and subsequent reactions of the diazonium ion.

Table 3: Solvent Effects on Reactivity

| Solvent Type | Properties | Effect on Alkylation Reactions |

|---|---|---|

| Polar Protic (e.g., Water, Ethanol) | Can form hydrogen bonds; solvates both cations and anions well. libretexts.org | Stabilizes carbocation intermediates, favoring SN1 pathways. youtube.com |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Polar but cannot donate hydrogen bonds; solvates cations better than anions. libretexts.org | Enhances nucleophilicity of anions, favoring SN2 pathways. libretexts.org |

| Nonpolar (e.g., Hexane) | Low dielectric constant; poor at solvating charged species. | Generally disfavors reactions involving charged intermediates or transition states. |

Transnitrosation Reactions and Exchange Mechanisms

Transnitrosation is a chemical reaction involving the transfer of a nitroso group (NO) from one molecule to another. rsc.org While much of the research has focused on S-nitrosothiols, the principle applies to N-nitroso compounds as well. These reactions represent an equilibrium process where the nitroso group is exchanged between nucleophiles.

The mechanism is believed to involve the nucleophilic attack of a thiol (or another nucleophile like an amine) on the nitrogen atom of the nitroso group of the donor molecule. rsc.org For S-nitrosothiols, the reaction is highly pH-dependent, with the rate increasing at higher pH values, consistent with the thiolate anion (RS⁻) being the reactive nucleophile. rsc.orgnih.gov A similar mechanism can be proposed for the transfer of the nitroso group from this compound to other amines or nucleophiles in the biological milieu. This process is significant as it can transfer the reactive nitroso moiety to other molecules, potentially altering their function or leading to different decomposition pathways. nih.gov

Photolytic Reactivity and Photoinduced Transformations

N-nitroso compounds possess chromophores that allow them to absorb ultraviolet (UV) light. N-nitrosocarbamates, such as N-ethyl-N-nitrosourethane, absorb light at wavelengths greater than 290 nm, which means they can be degraded by sunlight. nih.gov This absorption of light can induce photochemical reactions, leading to the cleavage of the N-N bond and the formation of radical species.

The photolytic decomposition of this compound would likely generate an ethyl(propan-2-yl)aminyl radical and a nitric oxide radical (•NO). These highly reactive radicals can then initiate a variety of subsequent transformations, including reacting with oxygen, abstracting hydrogen atoms from other molecules, or participating in other radical-based chain reactions. Photochemical rearrangements are also possible, as seen in other nitro and nitroso compounds. acs.org

Rearrangement Processes Leading to Alkyl Diazonium Ions

A central feature of the chemical reactivity of N-nitrosamides and N-nitrosocarbamates is their decomposition to form alkyl diazonium ions (R-N₂⁺). researchgate.net This process is often the rate-determining step for their alkylating activity. The decomposition can be initiated by base or, in some cases, occurs spontaneously.

The mechanism is thought to involve a rearrangement of the N-nitroso compound to a diazoester intermediate, which then cleaves to form an ion pair consisting of an alkyl diazonium cation and a carbamate anion. The unstable alkyl diazonium ion can then rapidly lose molecular nitrogen (N₂) to generate a highly reactive carbocation. organic-chemistry.orgnih.gov This carbocation is a powerful electrophile that will quickly react with any available nucleophile (like water, or sites on DNA and proteins). nih.gov The formation of rearranged alcohol products during the metabolism of related N-nitrosamines provides strong evidence for the involvement of these carbocation intermediates. nih.gov This cascade, initiated by the rearrangement to the diazonium ion, is the primary pathway for the biological alkylation attributed to these compounds. mutuauniversal.netnih.gov

Structural Elucidation and Spectroscopic Characterization of Ethyl Nitroso Propan 2 Yl Carbamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomerism (e.g., E/Z isomers)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Ethyl nitroso(propan-2-yl)carbamate. A key structural feature of N-nitroso compounds is the potential for E/Z isomerism due to the high rotational barrier of the nitrogen-nitrogen bond, which possesses significant double-bond character. nih.govacanthusresearch.com This restricted rotation results in two distinct geometric isomers, or rotamers, that can often be observed and distinguished by NMR.

The two isomers, (E)- and (Z)-Ethyl nitroso(propan-2-yl)carbamate, would be expected to produce separate sets of signals in both ¹H and ¹³C NMR spectra. The relative ratio of these isomers in solution can be determined by integrating the corresponding signals. nih.gov The anisotropic effect of the nitroso-oxygen atom is the primary cause for the difference in chemical shifts between the two isomers. In the Z-isomer, a given alkyl group is cis to the oxygen atom, while in the E-isomer, it is trans. Protons on the alkyl group cis to the nitroso-oxygen are typically deshielded and appear at a lower field (higher ppm) compared to those in the trans position. acanthusresearch.com

Expected ¹H and ¹³C NMR Data: For this compound, one would anticipate distinct signals for the ethyl group (-CH₂CH₃) and the isopropyl group (-CH(CH₃)₂). For each isomer, the spectrum would show a quartet and a triplet for the ethyl protons, and a septet and a doublet for the isopropyl protons. Variable-temperature NMR experiments could be employed to study the kinetics of interconversion between the E and Z forms. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for E/Z Isomers of this compound Note: These are hypothetical values based on analogous structures. Actual experimental values may vary.

| Group | Isomer | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Ethyl Group | |||

| -O-C H₂-CH₃ | E | ~4.2 - 4.4 | ~62 - 64 |

| Z | ~4.1 - 4.3 | ~61 - 63 | |

| -O-CH₂-C H₃ | E/Z | ~1.2 - 1.4 | ~14 - 15 |

| Isopropyl Group | |||

| -N-C H-(CH₃)₂ | E | ~4.8 - 5.0 | ~50 - 52 |

| Z | ~4.2 - 4.4 | ~45 - 47 | |

| -N-CH-(C H₃)₂ | E/Z | ~1.3 - 1.5 | ~20 - 22 |

| Carbonyl Group |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by absorptions corresponding to the carbonyl (C=O) of the carbamate (B1207046), the nitroso (N=O) group, and various C-H, C-N, and C-O single bonds.

The most prominent and diagnostic peak would be the strong carbonyl stretch of the carbamate group, typically appearing in the range of 1700-1740 cm⁻¹. The N=O stretching vibration of the nitroso group is also characteristic, generally found between 1400 and 1500 cm⁻¹. pw.edu.pl The N-N stretch is expected in the 1050-1150 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethyl and isopropyl groups would be observed just below 3000 cm⁻¹.

Table 2: Predicted Characteristic Infrared Absorption Frequencies

| Bond | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H | Alkyl (sp³) | 2850 - 2960 | Medium-Strong |

| C=O | Carbamate | 1700 - 1740 | Strong |

| N=O | Nitroso | 1400 - 1500 | Medium-Strong |

| C-O | Ester | 1200 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Kinetic Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The chromophores in this compound are the N-nitroso group and the carbamate carbonyl group. N-nitroso compounds typically exhibit two distinct absorption bands. researchgate.net

A strong π → π* transition at a shorter wavelength, generally around 230-240 nm. pw.edu.plresearchgate.net

A weaker, lower-energy n → π* transition at a longer wavelength, typically in the 330-370 nm range. researchgate.net This latter band is responsible for the characteristic pale yellow color of many nitroso compounds.

The carbamate carbonyl group also undergoes n → π* and π → π* transitions, which would overlap with those of the nitroso group. uzh.ch The distinct n → π* absorption band in the near-UV region is particularly useful for quantitative analysis via the Beer-Lambert law. This allows for the kinetic monitoring of reactions involving the creation or consumption of the compound, such as its formation, thermal decomposition, or photolysis. nsf.gov

Table 3: Predicted UV-Visible Absorption Maxima (λ_max)

| Transition | Chromophore | Predicted λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | N=O, C=O | ~230 - 240 | High |

| n → π* | N=O | ~330 - 370 | Low |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Weight: 160.19 g/mol ), the mass spectrum would provide a molecular ion peak ([M]⁺) at m/z 160.

The fragmentation pattern under electron ionization (EI) would be expected to show several characteristic losses based on the structure. A primary and highly diagnostic fragmentation pathway for N-nitroso compounds is the loss of the nitroso radical (•NO), which has a mass of 30 Da. nih.govresearchgate.net This would result in a prominent peak at m/z 130. Other expected fragmentations include α-cleavages adjacent to the nitrogen and oxygen atoms.

Predicted Key Fragments:

m/z 160: Molecular ion [C₆H₁₂N₂O₃]⁺

m/z 130: Loss of •NO, [M - 30]⁺

m/z 115: Loss of ethoxy radical (•OCH₂CH₃), [M - 45]⁺

m/z 88: Cleavage yielding the ethyl carbamate radical cation

m/z 72: Cleavage yielding the isopropyl-nitroso cation

m/z 43: Isopropyl cation [CH(CH₃)₂]⁺

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. missouri.edu Although no crystal structure for this compound has been reported in the Cambridge Structural Database, this technique would provide invaluable information if a suitable single crystal could be grown.

An X-ray diffraction analysis would unambiguously determine:

The preferred isomer (E or Z) in the solid state.

Precise bond lengths and bond angles for every atom in the molecule. nih.gov

The planarity of the N-N-C=O system.

The nature of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that dictate the crystal packing. missouri.edu

This data would provide a benchmark for computational models and a deeper understanding of the steric and electronic effects governing the molecule's structure.

Advanced Spectroscopic Techniques for Mechanistic Elucidation (e.g., Time-Resolved IR)

Advanced techniques like time-resolved infrared (TRIR) spectroscopy are powerful tools for studying the mechanisms of fast chemical reactions. nih.gov The N-NO bond in nitroso compounds is known to be photolabile, meaning it can be cleaved by UV light. TRIR spectroscopy could be employed to study the photochemical decomposition of this compound.

In a typical TRIR experiment, a short laser pulse (the "pump") would initiate the photolysis of the compound, and subsequent IR pulses (the "probe") would monitor the changes in the IR spectrum on timescales from picoseconds to milliseconds. acs.orgnih.gov This would allow for the direct observation of short-lived reaction intermediates. For instance, upon photolytic cleavage of the N-NO bond, TRIR could detect the formation of the corresponding carbamyl radical and the nitric oxide radical (•NO). rsc.org By monitoring the decay of the parent compound's absorptions and the appearance and decay of product and intermediate absorptions, a detailed photochemical reaction mechanism can be constructed. acs.orgnih.gov

Theoretical and Computational Chemistry Studies on Ethyl Nitroso Propan 2 Yl Carbamate

Quantum Chemical Calculations of Molecular and Electronic Structure (e.g., DFT Studies)

No published data were found regarding Density Functional Theory (DFT) or other quantum chemical calculations on Ethyl nitroso(propan-2-yl)carbamate. Such studies would typically provide insights into the molecule's geometry, electronic properties, and spectroscopic characteristics.

Conformational Analysis and Isomer Stability (e.g., E and Z isomers)

There is no available research on the conformational analysis of this compound, including the relative stability of its potential E and Z isomers. This type of analysis is crucial for understanding the three-dimensional structure of the molecule and how this might influence its reactivity.

Charge Distribution and Ambident Nucleophilicity Analysis

Information on the charge distribution and ambident nucleophilicity of this compound is not available in the current scientific literature. These analyses would help in predicting the reactive sites of the molecule.

Natural Bond Orbital (NBO) Analysis

No Natural Bond Orbital (NBO) analysis for this compound has been reported. NBO analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule.

Elucidation of Reaction Mechanisms via Computational Pathways

There are no computational studies that elucidate the reaction mechanisms involving this compound. Such research would be instrumental in understanding the chemical transformations this compound might undergo.

Transition State Characterization and Activation Energy Calculations

Without computational studies on its reaction mechanisms, there is no information available on the transition state structures or activation energies for reactions involving this compound.

Potential Energy Surface Mapping

No potential energy surface maps for reactions of this compound have been published. These maps provide a comprehensive view of the energy landscape of a chemical reaction.

Molecular Dynamics Simulations of Intermolecular Interactions (if applicable for broader nitrosocarbamate studies)

While specific molecular dynamics (MD) simulations for this compound are not available, the methodology is highly applicable to understanding the behavior of nitrosocarbamates in solution and their interactions with other molecules. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes. nih.gov

For nitrosocarbamates, MD simulations could be used to:

Study Solvation Effects: Investigate how the compound interacts with solvent molecules, which can influence its conformation and reactivity. researchgate.net

Analyze Intermolecular Interactions: Model the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) between this compound and other molecules in a mixture or biological environment. researchgate.netheraldopenaccess.us This is particularly relevant for understanding how the compound might interact with biological macromolecules.

Simulate Reaction Dynamics: In conjunction with quantum mechanics (QM/MM methods), MD can simulate the entire process of a chemical reaction, providing a more complete picture than static calculations of reactants and products.

For example, MD simulations of other small nitroso compounds have been used to study their conformational flexibility and interactions in different environments. researchgate.net Such studies on a system containing this compound could reveal its preferred conformations in a given solvent and how it might approach a reaction partner.

| Simulation Focus | Key Insights Gained | Relevant System |

|---|---|---|

| Solvation Shell Analysis | Understanding of solvent ordering and local environment | Nitrosocarbamate in water or organic solvent |

| Binding to a Receptor | Identification of key binding interactions and estimation of binding affinity | Nitrosocarbamate with a protein active site |

| Conformational Dynamics | Characterization of accessible molecular shapes and their populations | Isolated nitrosocarbamate or in solution |

| Diffusion and Transport | Prediction of movement through a medium or across a membrane | Nitrosocarbamate in a complex mixture or lipid bilayer |

Environmental Transformation Pathways of Ethyl Nitroso Propan 2 Yl Carbamate Chemical Aspects

Photochemical Degradation under Simulated Environmental Conditions

The photochemical degradation of N-nitroso compounds, including N-nitrosocarbamates, is a significant environmental transformation pathway, primarily driven by the absorption of ultraviolet (UV) radiation from sunlight. The N-nitroso group acts as a chromophore, enabling the molecule to absorb light, which can lead to the cleavage of the N-NO bond. epa.gov This initial step is often efficient and can result in the formation of highly reactive radical species. nih.govmdpi.com

Key Research Findings:

Mechanism: The primary photochemical process for N-nitroso compounds is the homolytic cleavage of the N-N bond, leading to the formation of an aminyl radical and a nitric oxide radical. mdpi.com In the case of Ethyl nitroso(propan-2-yl)carbamate, this would result in the formation of an ethyl(propan-2-yl)aminyl radical and nitric oxide. These reactive intermediates can then undergo a variety of secondary reactions, including rearrangement, reaction with oxygen, and abstraction of hydrogen atoms from other molecules, leading to a complex mixture of degradation products.

Degradation Products: The subsequent reactions of the initial radical fragments can lead to the formation of the corresponding secondary amine (ethyl(propan-2-yl)amine), as well as various oxidized and rearranged products. nih.gov In the presence of oxygen, the formation of nitrate (B79036) and other oxidized nitrogen species is also possible. mdpi.com

Influencing Factors: The rate of photochemical degradation is influenced by factors such as the intensity and wavelength of the light, the presence of photosensitizers or quenchers in the water, and the pH of the medium. mdpi.com

| Parameter | Typical Value/Observation for N-Nitroso Compounds | Reference |

| Primary Photochemical Reaction | Cleavage of the N-NO bond | mdpi.com |

| Initial Products | Aminyl radical and Nitric oxide radical | mdpi.com |

| Quantum Yield (Φ) of NDMA (for comparison) | ~0.1 - 0.4 (can be pH dependent) | mdpi.com |

| Kinetics | Typically first-order at low concentrations | mdpi.com |

This table presents generalized data for N-nitroso compounds as specific data for this compound is not available.

Hydrolytic Stability and Degradation Kinetics in Aqueous Systems

The hydrolytic stability of this compound is a critical factor in determining its persistence in aquatic environments. N-nitrosocarbamates, like other N-nitroso compounds, can undergo hydrolysis, and the rate of this degradation is often highly dependent on the pH of the aqueous solution.

Generally, N-nitrosamides (a class that includes N-nitrosocarbamates) can undergo hydrolysis through different mechanisms depending on the pH. researchgate.net In acidic solutions, the reaction can be catalyzed by acid, while in basic solutions, hydroxide (B78521) ion-mediated hydrolysis is the dominant pathway. The stability can be significantly lower under either acidic or basic conditions compared to neutral pH.

Key Research Findings:

pH Dependence: The rate of hydrolysis of N-nitroso compounds often exhibits a complex relationship with pH. For some N-nitrosoureas, for example, decomposition can occur via spontaneous decay of the neutral species, as well as through monoanionic and dianionic forms at higher pH values. nih.gov Carbamates are generally more reactive than amides and can be susceptible to hydrolysis. nih.gov

Degradation Products: Hydrolysis of N-nitrosocarbamates can lead to the formation of the corresponding secondary amine (ethyl(propan-2-yl)amine), an alcohol (ethanol from the ethyl ester group), carbon dioxide, and nitrous acid or its conjugate base, nitrite (B80452). The exact products and their distribution can vary with the reaction conditions.

Kinetics: The hydrolysis of many organic esters, including carbamates, can be described by second-order kinetics under acidic or basic conditions (rate dependent on the concentration of the compound and H+ or OH-) and first-order kinetics under neutral conditions (rate dependent only on the concentration of the compound). nih.govepa.gov

| pH Condition | Expected Dominant Hydrolysis Mechanism | General Effect on Degradation Rate of N-Nitrosamides/Carbamates | Reference |

| Acidic (pH < 7) | Acid-catalyzed hydrolysis | Increased rate compared to neutral pH | researchgate.net |

| Neutral (pH ≈ 7) | Spontaneous hydrolysis | Generally the most stable region | nih.gov |

| Basic (pH > 7) | Base-catalyzed hydrolysis (e.g., E1cB mechanism) | Significantly increased rate compared to neutral pH | researchgate.net |

This table presents generalized information for N-nitrosamides and carbamates as specific kinetic data for this compound is not available.

Abiotic Biotransformation in Soil and Aquatic Environments (Focus on Chemical Changes)

In addition to photolysis and hydrolysis, this compound can undergo other abiotic transformations in soil and aquatic environments. These processes involve chemical reactions with naturally occurring substances in these matrices.

Soil is a complex medium containing minerals, organic matter, and water, all of which can play a role in the abiotic degradation of organic compounds. Similarly, natural waters contain dissolved organic matter and inorganic species that can influence transformation pathways.

Key Research Findings:

Reactions with Soil and Sediment Components: N-nitroso compounds can potentially react with components of soil and sediment. For example, abiotic transformation of nitrogen compounds in soil can be influenced by the presence of metal ions (like Fe(II)/Fe(III)) and organic matter. mdpi.com Nitrite, which can be present in soils, is known to react with organic matter, and similar reactions could potentially involve N-nitroso compounds. mdpi.comfrontiersin.org

Influence of Soil Properties: The rate and extent of abiotic transformation are influenced by soil properties such as pH, organic matter content, clay content, and the presence of metal oxides. For instance, the abiotic production of nitrous oxide (N2O) from nitrogen intermediates like hydroxylamine (B1172632) and nitrite has been shown to be dependent on soil type and the presence of manganese. frontiersin.org

| Environmental Compartment | Potential Abiotic Transformation Process | Influencing Factors | Reference |

| Soil | Reactions with metal ions (e.g., Fe(II)) | Redox potential, pH, metal content | mdpi.com |

| Reactions with soil organic matter (humic/fulvic acids) | Organic matter content, soil pH | mdpi.com | |

| Aquatic Environments | Reactions with dissolved organic matter | Concentration and nature of DOM | - |

| Redox transformations | Dissolved oxygen levels, presence of reducing/oxidizing agents | usp.orgnih.gov |

This table outlines potential abiotic transformation pathways based on the general reactivity of nitrogen compounds in the environment, as specific studies on this compound were not identified.

Advanced Applications and Research Utility of Ethyl Nitroso Propan 2 Yl Carbamate in Chemical Synthesis

Utilization as a Reagent for Alkylation and Related Transformations

N-alkyl-N-nitrosocarbamates are recognized as sources of alkylating agents, primarily through their decomposition to form alkyldiazonium ions. lookchemicals.com This reactivity is a cornerstone of their utility in organic synthesis. Under specific conditions, such as in the presence of a base or upon thermal or photochemical induction, Ethyl nitroso(propan-2-yl)carbamate can decompose to generate the isopropyl diazonium ion. This transient yet highly electrophilic species can then participate in alkylation reactions with a variety of nucleophiles.

The general mechanism involves the initial abstraction of the acidic proton from the nitrogen atom, followed by rearrangement and elimination of the ethyl carbonate moiety to produce diazopropane (B8614946). In the presence of an acid, diazopropane is protonated to form the isopropyl diazonium ion, which is an effective alkylating agent.

Table 1: Examples of Alkylation Reactions Using N-Nitroso Compounds as Precursors

| Nucleophile | Product Type | General Reaction Conditions |

| Carboxylic Acids | Esters | Base-catalyzed decomposition |

| Phenols | Phenyl Ethers | Base-catalyzed decomposition |

| Alcohols | Ethers | Acid-catalyzed decomposition |

| Amines | N-Alkylated Amines | Neutral or basic conditions |

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous N-nitrosocarbamates provides a strong basis for its potential applications. For instance, the use of related N-nitrosoureas, which also generate diazonium ions, in the alkylation of DNA has been extensively studied. This underscores the potent alkylating nature of the intermediates generated from such precursors.

Role as a Precursor for Highly Reactive Intermediates

The chemical utility of this compound extends beyond simple alkylation, serving as a precursor to other highly reactive intermediates, most notably carbenes and nitrenes.

Upon decomposition, N-nitrosocarbamates can lead to the formation of diazoalkanes. In the case of this compound, this would be diazopropane. Diazoalkanes are themselves versatile reagents, capable of undergoing a variety of transformations, including cycloadditions and insertions. Furthermore, under transition-metal catalysis, diazoalkanes can serve as precursors to carbenes, which are highly reactive species that can participate in a wide array of carbon-carbon bond-forming reactions.

Moreover, the carbamate (B1207046) functionality opens up pathways to generate nitrenes. Transition-metal catalyzed nitrene transfer reactions using carbamates as precursors have become powerful tools in organic synthesis for the construction of nitrogen-containing molecules. These reactions often involve the in-situ generation of a metal-nitrenoid intermediate, which can then undergo C-H amination, aziridination, and other transformations.

Table 2: Reactive Intermediates Generated from N-Nitrosocarbamate Precursors

| Precursor | Reactive Intermediate | Key Applications |

| This compound | Isopropyl diazonium ion | Alkylation of various nucleophiles |

| This compound | Diazopropane | Cycloaddition, carbene formation |

| This compound | Isopropylidene (a carbene) | C-H insertion, cyclopropanation |

| This compound | Ethoxycarbonylnitrene | C-H amination, aziridination |

Applications in the Synthesis of Complex Molecules or Novel Chemical Structures

The ability of this compound to generate a variety of reactive intermediates makes it a potentially valuable tool in the synthesis of complex molecules and novel chemical structures. The generation of diazoalkanes, for instance, allows for the construction of heterocyclic compounds through [3+2] cycloaddition reactions with suitable dipolarophiles.

The synthesis of N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone, a complex heterocyclic compound, showcases the utility of the N-nitroso functionality in building intricate molecular architectures. While this example does not directly involve this compound, it highlights the synthetic potential of the N-nitroso group in the assembly of complex nitrogen-containing rings.

Furthermore, the in-situ generation of carbenes or nitrenes from this compound can be strategically employed in the late-stage functionalization of complex molecules, allowing for the introduction of isopropyl or amino groups into intricate scaffolds.

Coordination Chemistry with Transition Metals and Ligand Properties

The coordination chemistry of N-nitrosocarbamates with transition metals is an area of growing interest. The carbamate moiety can act as a versatile ligand, offering various coordination modes to metal centers. Carbamato ligands are typically monoanionic and act as O-donors, binding to metal centers in a monodentate, chelating, or bridging fashion.

The nitroso group also possesses the ability to coordinate with transition metals. Organic nitroso compounds can bind to metals in several ways, most commonly as monodentate N-bonded ligands. However, O-bonded and η²-N,O-bonded modes are also known. lookchemicals.com The presence of both a carbamate and a nitroso group in this compound suggests the potential for it to act as a bidentate or bridging ligand, coordinating to a metal center through both the carbamate oxygen and the nitroso nitrogen or oxygen.

Spectroscopic studies of transition metal complexes with related N-donor macrocyclic ligands have been used to determine the geometry and electronic properties of the resulting complexes. Similar studies on complexes of this compound could provide valuable insights into its ligand properties and the nature of the metal-ligand bonding.

Table 3: Potential Coordination Modes of this compound

| Coordination Mode | Binding Atoms | Potential Structural Motif |

| Monodentate (Carbamate) | One Oxygen | Simple coordination complex |

| Bidentate (Carbamate) | Two Oxygens | Chelate ring formation |

| Monodentate (Nitroso) | Nitrogen or Oxygen | Linear or bent M-N-O or M-O-N linkage |

| Bidentate (Carbamate-Nitroso) | Carbamate Oxygen and Nitroso Nitrogen/Oxygen | Chelate ring formation |

| Bridging | Carbamate Oxygens or Nitroso Group | Dinuclear or polynuclear complexes |

The study of the coordination chemistry of this compound could lead to the development of new catalysts, with the metal center's reactivity being modulated by the electronic and steric properties of the nitrosocarbamate ligand.

Future Directions in Research on Ethyl Nitroso Propan 2 Yl Carbamate

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of carbamates, precursors to nitrosocarbamates, has often relied on hazardous reagents like phosgene (B1210022). researchgate.netgoogle.com Future research will undoubtedly prioritize the development of greener, more sustainable synthetic pathways to Ethyl nitroso(propan-2-yl)carbamate.

Key areas of exploration will include:

Non-Phosgene Routes: Investigating alternatives to phosgene is paramount. Methods utilizing dimethyl carbonate (DMC) as a less hazardous carbonyl source have shown promise for carbamate (B1207046) synthesis and could be adapted. researchgate.net The reaction of an appropriate amine with DMC, potentially catalyzed by ionic liquids or conducted in supercritical CO2, offers an environmentally benign approach. researchgate.net

Catalytic Systems: The use of metal-based catalysts, such as zinc oxide, to facilitate the reaction between urea (B33335) and alcohols presents another viable, low-cost, and less polluting method for creating the carbamate backbone. google.comgoogle.com Further research could optimize catalyst efficiency and reusability for the specific synthesis of ethyl propan-2-yl carbamate.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and reaction control, particularly when dealing with potentially unstable intermediates. Developing a flow-based synthesis for the nitrosation of the parent carbamate could minimize the accumulation of hazardous materials and allow for precise temperature and reaction time management.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field. Exploring enzymatic routes to either the carbamate precursor or for the direct, selective nitrosation could offer highly efficient and environmentally friendly production methods.

A comparative table of potential sustainable synthetic strategies is presented below:

| Synthetic Strategy | Key Advantages | Potential Challenges for this compound |

| Dimethyl Carbonate (DMC) Route | Avoids phosgene, uses a greener reagent. researchgate.net | Optimization of reaction conditions (catalyst, temperature, pressure) for specific substrates. |

| Urea-Alcohol Reaction | Low-cost starting materials, no phosgene. google.comgoogle.com | Catalyst selection and optimization for high yield and purity. |

| Flow Chemistry | Enhanced safety, precise control, scalability. | Initial setup costs and optimization of flow parameters. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for specific substrate recognition. |

In-Depth Studies of Specific Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms governing the formation and decomposition of this compound is crucial for controlling its reactivity and predicting its behavior.

Future mechanistic studies should focus on:

Nitrosation Pathway: The nitrosation of secondary amines to form N-nitrosamines is known to be complex and pH-dependent. nih.gov Detailed kinetic and computational studies will be necessary to elucidate the precise mechanism of nitrosation for ethyl propan-2-yl carbamate. This includes identifying the active nitrosating species and the potential involvement of intermediates like carbinolamines or iminium ions. nih.gov

Decomposition Pathways: N-nitroso compounds can undergo decomposition through various pathways, including denitrosation and hydrolysis. rsc.org Investigating the stability of this compound under different conditions (e.g., pH, temperature, presence of nucleophiles) will be critical. Isotopic labeling studies could help trace the fate of the nitroso group and other fragments during decomposition.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction energetics, transition state structures, and the influence of substituents on reactivity. nih.gov These models can be used to predict the most likely reaction pathways and guide experimental design.

Advancements in Analytical Methodologies for Complex Matrices in Chemical Research

The detection and quantification of nitrosamines, often at trace levels, present significant analytical challenges. Developing robust analytical methods is essential for both fundamental research and potential future applications.

Future advancements in this area should include:

High-Sensitivity Detection: Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the current standards for nitrosamine (B1359907) analysis due to their high sensitivity and selectivity. ijpsjournal.comb-cdn.net Future work should focus on optimizing these methods for the specific detection of this compound, including the development of selective sample preparation techniques like Solid-Phase Extraction (SPE) to minimize matrix effects. b-cdn.net

Non-Targeted Analysis: The development of high-resolution mass spectrometry (HRMS) methods will be crucial for identifying unknown reaction byproducts or degradation products of this compound in complex mixtures. theanalyticalscientist.com

Real-Time Monitoring: The use of in-situ spectroscopic techniques, such as FT-IR or Raman spectroscopy, coupled with chemometrics, could enable real-time monitoring of the formation and consumption of the nitrosocarbamate in reaction mixtures, providing valuable kinetic data.

A summary of relevant analytical techniques is provided in the table below:

| Analytical Technique | Application for this compound Research | Key Advantages |

| LC-MS/MS | Quantification in complex matrices, stability studies. ijpsjournal.comnih.gov | High sensitivity and selectivity, suitable for a wide range of polarities. |

| GC-MS/MS | Analysis of volatile byproducts or after derivatization. pmda.go.jp | Excellent for volatile and semi-volatile compounds. |

| HRMS | Identification of unknown intermediates and degradation products. theanalyticalscientist.com | Accurate mass measurements for unambiguous formula determination. |

| In-situ Spectroscopy (FT-IR, Raman) | Real-time reaction monitoring, kinetic studies. | Provides structural information without sample workup. |

Exploration of Structure-Reactivity Relationships within Nitrosocarbamate Analogs

Systematic modification of the ethyl and propan-2-yl groups in this compound will allow for a detailed exploration of structure-reactivity relationships.

Key research questions to address include:

Steric and Electronic Effects: How do changes in the alkyl substituents on both the ethyl ester and the nitrogen atom affect the stability and reactivity of the N-nitroso group? For example, comparing the reactivity of ethyl, methyl, and more bulky alkyl esters could reveal important steric influences. nih.gov

Influence of the Carbamate Moiety: The carbamate group itself influences the electronic environment of the nitroso group. Comparing the reactivity of this compound to that of N-nitroso-N-isopropylethylamine (a related nitrosamine lacking the carbonyl group) would highlight the role of the carbamate functionality.

Quantitative Structure-Activity Relationships (QSAR): By synthesizing a library of analogs and measuring their reactivity (e.g., rates of decomposition), QSAR models can be developed to correlate structural features with chemical behavior. This can lead to predictive models for the reactivity of new nitrosocarbamate derivatives.

Design and Synthesis of New Derivatives with Tunable Reactivity

Building on the understanding gained from structure-reactivity studies, the rational design and synthesis of novel nitrosocarbamate derivatives with tailored properties becomes possible.

Future research in this area could focus on:

Introducing Functional Groups: The incorporation of additional functional groups onto the alkyl chains could impart new properties. For example, introducing a hydroxyl or amino group could alter solubility or provide a handle for further chemical modification.

Photo-responsive Derivatives: The N-NO bond can be susceptible to photolytic cleavage. Designing derivatives with specific chromophores could lead to compounds whose reactivity can be controlled by light, opening up applications in areas such as controlled release or photolithography.

Precursors for Other Chemical Entities: Nitrosocarbamates can serve as precursors to other reactive species. By carefully designing the structure of the nitrosocarbamate, it may be possible to generate specific carbenes, nitrenes, or other intermediates for use in organic synthesis.

The continued investigation into the chemistry of this compound and its analogs holds significant promise for advancing our fundamental understanding of N-nitroso compounds and for the development of new chemical entities with tailored reactivity and function.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of ethyl nitroso(propan-2-yl)carbamate?

- The compound can be synthesized via Rh(III)-catalyzed N-nitroso-directed C-H functionalization, where the nitroso group acts as a transient directing group to enable regioselective bond activation. This method is effective for constructing heterocyclic scaffolds, such as indazoles, through cycloaddition/fragmentation pathways . Alternative routes include nucleophilic substitution or condensation reactions with nitroso precursors under controlled anhydrous conditions .

Q. How should this compound be stored to maintain stability?

- Store at -20°C in airtight, light-resistant containers to prevent thermal degradation or photochemical side reactions. Purity (>95%) should be verified via HPLC before use, as nitroso compounds are prone to dimerization or decomposition .

Q. Which analytical techniques are critical for assessing the purity and structure of this compound?

- HPLC (for purity quantification), NMR (to confirm nitroso and carbamate functional groups), and high-resolution mass spectrometry (for molecular weight validation) are essential. Deuterated solvents should be avoided in NMR due to potential H/D exchange with labile protons .

Q. What safety protocols are essential when handling this compound?

- Use gloveboxes or fume hoods , wear nitrile gloves, and adhere to carcinogen-handling guidelines. Nitroso derivatives are classified as probable carcinogens (IARC Group 2A), requiring disposal via neutralization with acidic ethanol .

Advanced Research Questions

Q. What mechanistic insights explain the role of the N-nitroso group in directing C-H functionalization reactions?

- The nitroso group coordinates with Rh(III) catalysts, forming a six-membered metallacycle intermediate that directs C-H activation. This process enables regioselective functionalization, as demonstrated in indazole synthesis via formal [2+2] cycloaddition . Kinetic studies suggest the nitroso group’s electrophilicity enhances reactivity toward electron-rich olefins .

Q. How can competing reaction pathways (e.g., cycloaddition vs. isomerization) be controlled during nitroso compound synthesis?

- Temperature modulation (low temps favor cycloaddition) and solvent polarity tuning (polar aprotic solvents stabilize intermediates) suppress undesired pathways like nitrosoalkene isomerization. Substituent electronic effects (e.g., electron-donating groups on olefins) also bias reactivity toward cycloaddition .

Q. How do electronic effects of substituents influence the reactivity of this compound in [2+2] cycloadditions?

- Electron-rich olefins (e.g., vinyl ethers) exhibit higher reactivity due to favorable HOMO-LUMO interactions with the electrophilic nitroso group. Steric hindrance at the carbamate moiety can further modulate regioselectivity, as shown in competition experiments .

Q. What strategies mitigate contradictions in reported yields for heterocycle synthesis involving this compound?

- Conduct forward reactivity analyses to identify rate-limiting steps (e.g., catalyst loading, ligand effects). Systematic screening of additives (e.g., silver salts for halide scavenging) and reaction time optimization can resolve yield discrepancies. Contradictions in substrate scope may arise from unaccounted steric or electronic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.